![molecular formula C21H15N3O2S2 B14618931 [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] CAS No. 59211-95-9](/img/structure/B14618931.png)
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is a complex organic compound that features a combination of indole, imidazole, and thiophene moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the imidazole ring is a key component in various biologically active molecules. Thiophene rings are also prevalent in many bioactive compounds, contributing to their diverse chemical properties.
Métodos De Preparación
The synthesis of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Fischer Indole Synthesis: This classic method synthesizes the indole ring by reacting phenylhydrazine with aldehydes or ketones.
Thiophene Synthesis: The thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets. The indole and imidazole rings can bind to specific receptors or enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophene rings contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar compounds include:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine contain the imidazole ring and are involved in various physiological processes.
Thiophene Derivatives: Thiophene-based compounds like thiophene-2-carboxylic acid are known for their diverse chemical properties.
Compared to these similar compounds, [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Propiedades
Número CAS |
59211-95-9 |
|---|---|
Fórmula molecular |
C21H15N3O2S2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
[2-(1H-indol-3-yl)-3-(thiophene-2-carbonyl)-2H-imidazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H15N3O2S2/c25-20(17-7-3-11-27-17)23-9-10-24(21(26)18-8-4-12-28-18)19(23)15-13-22-16-6-2-1-5-14(15)16/h1-13,19,22H |
Clave InChI |
ZOWPBBULPDZQMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3N(C=CN3C(=O)C4=CC=CS4)C(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
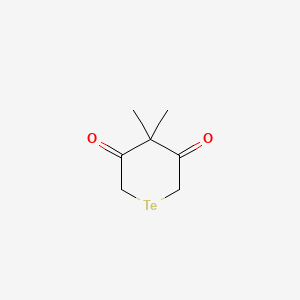
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
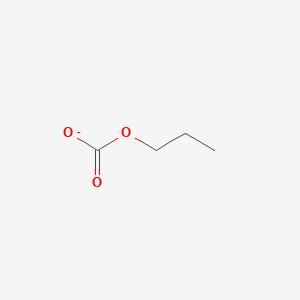

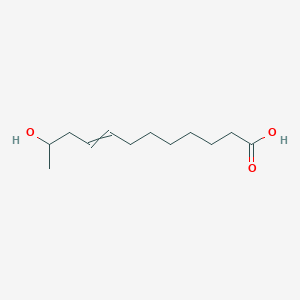
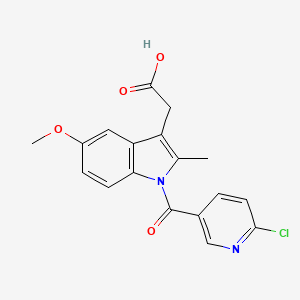
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
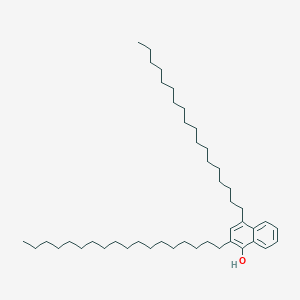
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
